molecular formula C14H12ClNO2S B15060234 4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide

4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide

Cat. No.: B15060234
M. Wt: 293.8 g/mol
InChI Key: NTXDXEGIZZZWEN-UHFFFAOYSA-N
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Description

4-Chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide is a sulfonamide derivative featuring a 4-chlorobenzenesulfonamide core conjugated to a 4-methylbenzylidene imine group. Its synthesis typically involves condensation reactions between 4-chlorobenzenesulfonamide and 4-methylbenzaldehyde under catalytic or oxidative conditions .

Properties

IUPAC Name

4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXDXEGIZZZWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to yield amine derivatives.

    Condensation Reactions: It can react with amines or hydrazines to form Schiff bases or hydrazones.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzenesulfonamide Core

4-Chloro-N-[(4-Methylphenyl)Methyl]-Benzenesulfonamide (3bc)
  • Structure : Differs by replacing the imine (C=N) with a saturated methylene (–CH2–) group.
  • Synthesis : Prepared via iodine-promoted reactions of aldehydes with sulfonamides, yielding N-alkylsulfonamides .
  • Biological Activity: Not explicitly reported, but saturated analogs generally show decreased binding affinity to enzymes requiring planar ligands .
4-Chloro-N-[(4-Methylphenyl)Sulfonyl]-N-Propyl Benzamide (1A)
  • Structure : Contains a sulfonyl (–SO2–) linkage and an N-propyl group instead of the imine.
  • Activity : Exhibits moderate antimicrobial activity against B. linens, suggesting that bulky substituents may hinder penetration through microbial membranes .

Variations in the Imine/Aldehyde Substituent

(E)-N-(4-Chlorobenzylidene)-4-Methylbenzenesulfonamide
  • Structure : Replaces the 4-methylphenyl group with a 4-chlorophenyl substituent on the imine.
  • Applications : Used as a pharmaceutical intermediate, highlighting the role of halogenation in drug design .
4-Chloro-N-[2-[(E)-(3,5-Dichloro-2-Hydroxyphenyl)Methylideneamino]-4-Methylphenyl]Benzenesulfonamide (1)
  • Structure : Incorporates a dichloro-hydroxyphenyl group on the imine.
  • Activity : Demonstrates dose-dependent inhibition of β-amyloid aggregation, attributed to the hydroxyl and chloro groups enhancing interactions with amyloid fibrils .

Sulfonamides with Heterocyclic or Complex Substituents

4-Chloro-N-{3-[(4-Fluorophenyl)-Phenyl-Methoxy]-Azetidine-1-Carbonyl}-Benzenesulfonamide
  • Structure : Features a fluorophenyl-azetidine moiety conjugated to the sulfonamide.
  • Synthesis : Requires multi-step routes involving azetidine functionalization, reflecting increased synthetic complexity .
  • Potential Use: The fluorine atom and azetidine ring may improve metabolic stability and target selectivity in central nervous system applications .
4-Chloro-N-[(2Z)-1-[2-(4-Nitrophenyl)Ethyl]Piperidin-2-Ylidene]Benzenesulfonamide (W-18)
  • Structure : Contains a nitrophenyl-piperidinylidene group.
  • Regulatory Status : Listed as a controlled substance due to its structural similarity to opioid receptor ligands .

Table 1: Key Properties of Selected Sulfonamides

Compound Name Molecular Weight Key Substituents Notable Activity/Application Reference
Target Compound 324.8 4-Cl, 4-Me-Benzylidene imine Under investigation
3bc 326.8 4-Cl, 4-Me-Methylene Intermediate in alkylsulfonamide synthesis
1A 392.3 4-Cl, N-propyl, sulfonyl Moderate antimicrobial activity
(E)-N-(4-Chlorobenzylidene)-4-Me-Benzenesulfonamide 310.7 4-Cl, 4-Cl-Benzylidene imine Pharmaceutical intermediate
Compound 1 (β-amyloid inhibitor) 466.3 3,5-Cl, 2-OH-Benzylidene imine Anti-Alzheimer’s aggregation inhibitor

Biological Activity

4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide, a sulfonamide derivative, is recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with the chemical formula C₁₄H₁₃ClN₂O₂S and a molecular weight of approximately 308.78 g/mol, exhibits significant lipophilicity (logP value of 4.43), which influences its pharmacokinetic properties and biological interactions .

Chemical Structure and Properties

The structure of 4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide features a chloro group and a methylidene linkage to a 4-methylphenyl group, contributing to its reactivity and biological activity. The sulfonamide moiety is crucial for its mechanism of action, particularly in inhibiting bacterial enzymes involved in folate synthesis .

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Research indicates that 4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide exhibits notable antimicrobial activity against various gram-positive and gram-negative bacteria. For instance, studies have shown that related compounds demonstrate significant antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Bacteria
4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamideTBDE. coli
Compound A7.81S. aureus
Compound B7.81K. pneumoniae

Anticancer Activity

The anticancer potential of 4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide has been explored in various studies. It has shown promising results against several cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
HCT-11636Apoptosis induction via caspase activation
HeLa34Disruption of mitochondrial function
MCF-7<100Cell cycle arrest and apoptosis

Case Studies

  • Antimicrobial Efficacy : In a comparative study, several sulfonamide derivatives were tested against common pathogens. The results indicated that compounds similar to 4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide exhibited MIC values ranging from 6 to 8 μg/mL against E. coli, showcasing their potential as effective antibacterial agents .
  • Anticancer Studies : A recent investigation into the cytotoxic effects of this compound revealed that it significantly inhibited cell proliferation in HCT-116 and HeLa cells with IC50 values below 40 μM. Mechanistic studies indicated that these effects were mediated through apoptosis-related pathways .

Q & A

Q. Methodology :

  • Solvent-free condensation : React 4-chlorobenzenesulfonamide with 4-methylbenzaldehyde using AlCl₃ (0.5 mmol) as a catalyst. Grind reactants in a mortar at room temperature, followed by heating at 85°C for 3 hours if incomplete .
  • Purification : Dissolve the crude product in ethyl acetate, filter through Celite, and recrystallize using a hexane/ethyl acetate mixture. Typical yields range from 84–92% for analogous N-sulfonylaldimines .
  • Validation : Confirm product purity via melting point analysis, ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.5–8.0 ppm), and IR spectroscopy (sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Basic: How is structural characterization performed for this compound?

Q. Techniques :

  • X-ray crystallography : Grow single crystals by slow evaporation in ethanol. Resolve the structure using SHELX programs (e.g., SHELXL for refinement). Key parameters include C—SO₂—NH—C torsion angles (e.g., 77.8° in related sulfonamides) and dihedral angles between aromatic rings (e.g., 87.9° tilt) .
  • Spectroscopy :
    • ¹H NMR : Identify imine proton (CH=N) as a singlet near δ 8.3 ppm.
    • IR : Confirm sulfonamide (1320 cm⁻¹) and imine (1630 cm⁻¹) functional groups .
  • Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 340.05 for C₁₄H₁₁ClN₂O₂S) .

Advanced: What challenges arise in resolving its crystal structure, and how are they addressed?

Q. Challenges :

  • Conformational flexibility : The sulfonamide group and imine bond introduce torsional variability, complicating refinement. For example, C—SO₂—NH—C torsion angles vary between -58.4° and 77.8° in analogs .
  • Hydrogen bonding : Intermolecular N—H⋯O(S) interactions form dimers, requiring restrained refinement for NH protons (e.g., N—H distance fixed at 0.86 Å) .
    Solutions :
  • Use high-resolution data (≤ 0.8 Å) and SHELXL’s restraints for thermal parameters.
  • Compare with structural analogs (e.g., 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide) to validate packing motifs .

Advanced: How do substituents influence the compound’s biological activity in structure-activity relationship (SAR) studies?

Q. Methodology :

  • Analog synthesis : Replace the 4-chloro or 4-methyl groups with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) substituents .
  • Activity testing : Screen analogs for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding (e.g., NLRP3 inflammasome) .
    Findings :
  • Chloro substitution : Enhances antimicrobial activity due to increased electrophilicity (e.g., MIC reduction from 32 µg/mL to 8 µg/mL in analogs) .
  • Methyl vs. ethyl groups : Larger alkyl groups reduce solubility (logP increases by ~0.5 units) but improve membrane permeability .

Advanced: What computational approaches predict binding modes with biological targets?

Q. Protocol :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX). Parameterize the sulfonamide group for hydrogen bonding with Zn²⁺ active sites .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
    Validation : Compare computational results with crystallographic data (e.g., PDB: 3DXS for sulfonamide-protein complexes) .

Advanced: How are contradictions in crystallographic and spectroscopic data reconciled?

Q. Case study :

  • Torsion angle discrepancies : X-ray data for 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide show a 77.8° torsion angle, while NMR NOE data suggest a more planar conformation in solution .
    Resolution :
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize planar conformations via hydrogen bonding, whereas crystal packing forces induce twists .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange (e.g., coalescence temperatures near 300 K) .

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